5,10-Diethyltetradecane-7,8-dione

Description

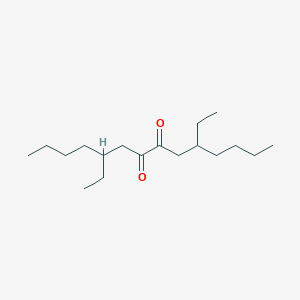

Structure

3D Structure

Properties

IUPAC Name |

5,10-diethyltetradecane-7,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-5-9-11-15(7-3)13-17(19)18(20)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDJPZFIENJJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC(=O)C(=O)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,10 Diethyltetradecane 7,8 Dione

Optimized Grignard Reaction Protocols for 5,10-Diethyltetradecane-7,8-dione Synthesis

The reaction of an organomagnesium halide (Grignard reagent) with an oxalic acid derivative, such as oxalyl chloride, represents a primary route for synthesizing symmetrical 1,2-diketones. nih.govresearchgate.net This method relies on the nucleophilic addition-elimination of two equivalents of the Grignard reagent. For the synthesis of this compound, the required Grignard reagent is 2-ethylhexylmagnesium halide.

Precursor Synthesis: Preparation of Alkyl Halides and Corresponding Grignard Reagents

The synthesis begins with the preparation of the necessary precursors: an appropriate alkyl halide and the subsequent Grignard reagent.

Alkyl Halide Preparation: The precursor for the Grignard reagent is 1-halo-2-ethylhexane, typically 1-bromo-2-ethylhexane. This can be synthesized from the corresponding alcohol, 2-ethylhexanol, using standard halogenating agents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) for the bromide or chloride, respectively. youtube.com

Grignard Reagent Formation: The Grignard reagent, 2-ethylhexylmagnesium halide, is formed by reacting the alkyl halide with magnesium metal turnings in an anhydrous ethereal solvent. masterorganicchemistry.com The magnesium metal, coated with a passivating layer of magnesium oxide, is activated, often with a small crystal of iodine or by crushing the turnings, to initiate the reaction. wikipedia.orggordon.edu The reaction is highly exothermic and sensitive to moisture and oxygen, necessitating the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon). wikipedia.org The magnesium inserts into the carbon-halogen bond, inverting the polarity at the carbon atom and rendering it highly nucleophilic. masterorganicchemistry.com

Stoichiometric and Catalytic Considerations in Oxalyl Chloride Coupling Reactions

The core of the synthesis is the coupling of the Grignard reagent with oxalyl chloride.

Stoichiometry: The reaction requires two equivalents of the 2-ethylhexylmagnesium halide to react with one equivalent of oxalyl chloride to form the target diketone. A slight excess of the Grignard reagent may be used to ensure the complete consumption of the oxalyl chloride. numberanalytics.com However, a significant challenge in reactions between Grignard reagents and acid chlorides is preventing the secondary reaction where the Grignard attacks the ketone carbonyl of the product, leading to the formation of a tertiary alcohol. masterorganicchemistry.comdalalinstitute.com

Catalysis: To enhance selectivity and minimize side reactions, the reaction can be modified. One strategy involves transmetalation to form an organocuprate reagent by adding a copper salt like cuprous bromide (CuBr). researchgate.net Organocuprates are softer nucleophiles and can exhibit different reactivity profiles compared to the harder Grignard reagents, sometimes providing cleaner conversion to the diketone. nih.gov The use of copper catalysts in coupling reactions with Grignard reagents is a well-established method for improving reaction outcomes. numberanalytics.com

Systematic Optimization of Reaction Parameters: Temperature, Solvent Systems, and Inert Atmosphere Requirements

Careful control of reaction parameters is critical for maximizing the yield and purity of this compound. numberanalytics.comnumberanalytics.com

Temperature: Temperature control is paramount. Grignard reagent formation is exothermic and must be controlled to prevent side reactions like Wurtz coupling. researchgate.net The subsequent coupling with oxalyl chloride is also highly exothermic and is typically performed at low temperatures, ranging from -78 °C to 0 °C, to suppress the undesirable attack on the product's ketone groups. numberanalytics.comdtu.dk Maintaining cryogenic temperatures is often essential for achieving monoaddition to ester or acid chloride groups and preventing over-reaction. dtu.dk

Solvent Systems: The choice of solvent is crucial as it affects the solubility, stability, and reactivity of the Grignard reagent through coordination with the magnesium center, a phenomenon described by the Schlenk equilibrium. wikipedia.orgrsc.org

Interactive Table: Comparison of Solvents for Grignard Reactions| Solvent | Boiling Point (°C) | Flash Point (°C) | Key Features & Considerations | Citations |

|---|---|---|---|---|

| Diethyl Ether | 34.6 | -45 | Classic solvent, highly volatile, forms peroxides. | numberanalytics.comrsc.org |

| Tetrahydrofuran (THF) | 66 | -14 | Higher boiling point than ether, also forms peroxides, very common. | wikipedia.orgnumberanalytics.comrsc.org |

| 2-Methyl-THF (2-MeTHF) | 80 | -11 | "Green" solvent from renewable resources, higher boiling point and flash point than THF, often gives superior results. | rsc.org |

| Toluene | 111 | 4 | High boiling point, can be used for high-temperature reactions but is a non-coordinating solvent. | numberanalytics.commt.com |

Inert Atmosphere: Due to the high reactivity of Grignard reagents towards protic sources and oxygen, the entire process must be conducted under a strictly dry and inert atmosphere, such as nitrogen or argon. wikipedia.org The presence of water will quench the reagent, while oxygen can lead to the formation of undesired oxygenated byproducts. masterorganicchemistry.comwikipedia.org

Exploration of Alternative Synthetic Routes to this compound (e.g., Oxidation Pathways)

Besides the Grignard-based approach, several oxidative methods can be employed to synthesize α-diketones. These routes often start from different precursors and can offer advantages in terms of functional group tolerance or reaction conditions.

Oxidation of Alkynes: A direct route involves the oxidation of the corresponding internal alkyne, 5,10-diethyltetradec-7-yne. Various oxidizing agents can achieve this transformation, including potassium permanganate (B83412) (KMnO₄) or ruthenium catalysts with an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org Other modern methods use reagents like N-iodosuccinimide in the presence of water or employ copper catalysis with molecular oxygen. organic-chemistry.org

Oxidation of 1,2-Diols: The corresponding vicinal diol, 5,10-diethyltetradecane-7,8-diol, can be oxidized to the target diketone. This transformation can be accomplished using a variety of selective oxidizing agents. Reagents such as o-iodoxybenzoic acid (IBX) are effective for this purpose. google.com Another powerful method is the TEMPO-catalyzed oxidation, which can selectively oxidize 1,2-diols to either α-hydroxy ketones or α-diketones depending on the amount of co-oxidant used. organic-chemistry.org

Oxidation of α-Hydroxy Ketones: If the precursor 7-hydroxy-5,10-diethyltetradecan-8-one is available, it can be oxidized to the final diketone using mild oxidants like those employed in Swern or Dess-Martin periodinane oxidations. nih.gov

Oxidation of α-Methylene Ketones: The precursor ketone, 5,10-diethyltetradecan-7-one, can be oxidized at the adjacent methylene (B1212753) group (C8) to install the second carbonyl. A classic reagent for this transformation is selenium dioxide (SeO₂).

Rigorous Purification and Isolation Techniques for High Purity this compound

Achieving high purity is essential, and several techniques can be employed following the synthesis.

Workup and Extraction: The reaction mixture is typically quenched by carefully adding an aqueous acid solution, such as dilute hydrochloric acid or saturated ammonium (B1175870) chloride, to neutralize any remaining Grignard reagent and dissolve the magnesium salts. gordon.edu The crude product is then extracted into an immiscible organic solvent.

Chromatography: Flash column chromatography is a standard and effective method for separating the target diketone from byproducts and unreacted starting materials.

Crystallization: If the synthesized diketone is a solid at room temperature, recrystallization is a powerful technique for achieving high purity. rochester.edu This involves dissolving the crude product in a hot solvent or solvent mixture (e.g., ethanol, or a hexane/acetone mixture) and allowing it to cool slowly, causing the pure compound to crystallize out. rochester.edu

Complexation-Decomplexation: An alternative purification strategy for diketones involves their reaction with a metal salt, such as copper(II) acetate, to form a solid metal chelate. nih.gov This complex can be isolated by filtration, washed to remove impurities, and then decomposed, often by treatment with a stronger chelating agent like EDTA or an acid, to regenerate the pure diketone. nih.govgoogle.com

Bisulfite Adduct Formation: For some ketones, purification can be achieved by forming a solid bisulfite adduct upon reaction with saturated sodium bisulfite. nih.govjove.com This adduct can be filtered and then treated with a base to release the pure ketone. This method is most effective for unhindered ketones. nih.gov

Process Intensification and Scale-Up Considerations in this compound Production

Translating the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to safety, efficiency, and cost.

Thermal Hazard Management: Grignard reactions are notoriously exothermic and can pose a significant risk of thermal runaway on a large scale. mt.com A critical issue is the induction period often observed during Grignard reagent formation, where reactants can accumulate before a sudden, rapid, and highly exothermic reaction begins. mt.comgoogle.com To mitigate this, industrial processes require robust cooling systems and careful control of the addition rate. mt.com A strategy to eliminate the induction period is to add a small amount of pre-synthesized Grignard reagent as an initiator. google.com

Process Intensification with Flow Chemistry: Continuous flow reactors offer a safer and more efficient alternative to traditional batch processing for Grignard reactions. dtu.dk The small internal volume and high surface-area-to-volume ratio of flow reactors allow for superior temperature control, minimizing the risk of runaway reactions. researchgate.net This can lead to improved selectivity and higher yields. researchgate.net

Solvent Selection and Workup: For large-scale operations, highly flammable and volatile solvents like diethyl ether are often replaced with safer alternatives that have higher boiling points and flashpoints, such as 2-MeTHF or CPME. rsc.org The choice of solvent also impacts the ease of product isolation and downstream processing. rsc.org

Purification at Scale: While chromatography is invaluable in the lab, it is often impractical and costly for large-scale production. Therefore, purification methods like crystallization or distillation are preferred. Developing a robust crystallization process that consistently delivers the required purity is a key aspect of process development.

Chemical Reactivity and Derivatization Strategies of 5,10 Diethyltetradecane 7,8 Dione

Condensation Reactions Yielding Heterocyclic Frameworks

The adjacent carbonyl groups in 5,10-diethyltetradecane-7,8-dione make it an ideal substrate for condensation reactions with 1,2-diamines. These reactions provide a direct route to various heterocyclic structures, such as thienopyrazines and quinoxalines, which are of interest in materials science.

Research has demonstrated the synthesis of thienopyrazine derivatives through the condensation of this compound with a thiophene-based diamine. In one study, this compound was reacted with thiophene-3,4-diaminium chloride in ethanol. The reaction mixture was heated to 40 °C for four hours to yield 2,3-bis(2-ethylhexyl)thieno[3,4-b]pyrazine. chemrxiv.org This reaction provides a method to fuse an aliphatic diketone with a thiophene (B33073) ring system, creating a new, larger conjugated molecule. chemrxiv.orgmolaid.com

Table 1: Synthesis of Thienopyrazine Derivative

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| This compound | Thiophene-3,4-diaminium chloride | Ethanol | 40 °C, 4 hours | 2,3-bis(2-ethylhexyl)thieno[3,4-b]pyrazine |

Data sourced from ChemRxiv. chemrxiv.org

The formation of quinoxaline (B1680401) derivatives from this compound follows a similar condensation pathway, using a substituted benzene-1,2-diamine. This reaction is a classic method for synthesizing the quinoxaline core structure. uni-mainz.detue.nl In a specific example, 5,8-dibromo-2,3-bis(2-ethylhexyl)quinoxaline was synthesized by reacting 4,7-dibromobenzene-1,2-diamine with this compound. nycu.edu.tw The reactants were dissolved in acetic acid and stirred for ten minutes at room temperature. nycu.edu.tw This synthesis is a key step in creating monomers for conjugated polymers used in photovoltaic applications. nycu.edu.twamazonaws.com

Table 2: Formation of Quinoxaline Derivative

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| This compound | 4,7-Dibromobenzene-1,2-diamine | Acetic Acid | Room Temperature, 10 min | 5,8-Dibromo-2,3-bis(2-ethylhexyl)quinoxaline |

Data sourced from Macromolecules. nycu.edu.tw

Reactivity Profiles of the Diketone Moiety in this compound

A detailed search of scientific literature did not yield specific research findings on the broader reactivity profiles of the diketone moiety in this compound beyond the condensation reactions detailed above. While α-diketones generally undergo reactions such as reduction to diols or various nucleophilic additions, smolecule.com specific studies detailing these transformations for this particular compound are not available in the reviewed sources.

Functionalization of the Alkyl Side Chains of this compound

A comprehensive review of published research did not provide specific methods or examples for the functionalization of the alkyl side chains of this compound. Research has focused on the reactivity of the diketone core rather than the modification of the peripheral aliphatic chains.

Applications of 5,10 Diethyltetradecane 7,8 Dione and Its Derivatives in Advanced Materials

Integration of 5,10-Diethyltetradecane-7,8-dione Derivatives as Monomers in Conjugated Polymer Synthesis

There is no publicly available research detailing the use of this compound or its derivatives as monomers in the synthesis of conjugated polymers. For a compound to be utilized as a monomer, it typically requires reactive sites that allow it to link with other molecules to form a polymer chain. Information regarding the functionalization of this compound to create such reactive derivatives and their subsequent polymerization is not present in the surveyed scientific literature.

Contribution to Organic Photovoltaic (OPV) Devices

Organic photovoltaic (OPV) devices rely on the interplay of donor and acceptor materials to convert light into electricity. While there is extensive research into various organic molecules for these applications, there is no specific mention of this compound or its derivatives being investigated for this purpose in the available literature.

Impact on Electronic Band Structures and Charge Transport in Polymer Systems

The electronic band structure and charge transport characteristics are fundamental properties that determine the performance of organic electronic devices. There are no available studies that investigate the impact of incorporating this compound or its derivatives into polymer systems on these properties. Such research would typically involve theoretical calculations and experimental measurements to understand how the compound influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the mobility of charge carriers within the material.

Potential for Other Organic Electronic Applications

Beyond OPV devices, organic compounds are explored for a range of electronic applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). However, the potential of this compound and its derivatives in these or any other organic electronic applications has not been reported in the accessible scientific literature.

Advanced Spectroscopic and Analytical Characterization Techniques for 5,10 Diethyltetradecane 7,8 Dione and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 5,10-Diethyltetradecane-7,8-dione. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's complex aliphatic structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons in proximity to the electron-withdrawing carbonyl groups of the dione (B5365651) are expected to be deshielded and thus appear at a higher chemical shift (downfield) compared to standard alkane protons. orgchemboulder.com Protons on the carbons alpha to the carbonyls (positions 6 and 9) would likely resonate in the range of 2.2-2.7 ppm. orgchemboulder.com The methine protons at positions 5 and 10, being adjacent to both the carbonyl-bearing carbons and the ethyl groups, would also exhibit a characteristic downfield shift. The methylene (B1212753) and methyl protons of the ethyl groups and the terminal butyl chains would appear at progressively lower chemical shifts (upfield), typically between 0.8 and 1.6 ppm, with the terminal methyl groups being the most shielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule. pressbooks.pub For this compound, the carbonyl carbons (C7 and C8) are the most deshielded due to the double bond to oxygen and sp² hybridization, and their signals are expected to appear far downfield, typically in the range of 205-220 ppm. libretexts.orglibretexts.org The carbons alpha to the carbonyl groups (C6 and C9) would also be significantly deshielded, with expected chemical shifts in the range of 40-55 ppm. oregonstate.edu The carbons of the ethyl groups and the butyl chains would resonate at higher field strengths, generally between 10 and 40 ppm. libretexts.org

A representative, albeit theoretical, assignment of the ¹³C NMR chemical shifts for this compound is presented in the table below.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C7, C8 (C=O) | 205 - 220 |

| C6, C9 (CH₂) | 40 - 55 |

| C5, C10 (CH) | 35 - 50 |

| Ethyl CH₂ | 25 - 35 |

| Butyl CH₂ | 20 - 35 |

| Ethyl CH₃ | 10 - 15 |

| Butyl CH₃ | 10 - 15 |

This table is illustrative and based on typical chemical shift ranges for aliphatic ketones.

Mass Spectrometry for Molecular Weight and Compositional Analysis (e.g., MALDI-TOF-MS, ICP-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a sample.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This soft ionization technique is particularly useful for the analysis of large or fragile molecules, as it minimizes fragmentation. In the analysis of this compound and its synthetic products, MALDI-TOF-MS can provide a precise determination of the molecular weight. The resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a common adduct, such as [M+H]⁺ or [M+Na]⁺. This technique is also valuable for analyzing mixtures, potentially identifying byproducts or unreacted starting materials in a synthesis.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While not typically used for the primary characterization of an organic compound like this compound, ICP-MS would be an essential technique for analyzing any organometallic derivatives or for detecting trace metal impurities. For instance, if this dione were used as a ligand in a coordination complex, ICP-MS could be employed to determine the identity and concentration of the coordinated metal ion with very high sensitivity.

A hypothetical MALDI-TOF-MS data table for this compound is shown below.

| Ion | Calculated m/z | Observed m/z |

| [C₁₈H₃₄O₂ + H]⁺ | 283.2637 | 283.2640 |

| [C₁₈H₃₄O₂ + Na]⁺ | 305.2456 | 305.2459 |

| [C₁₈H₃₄O₂ + K]⁺ | 321.2195 | 321.2198 |

This table is illustrative. The observed m/z values would be determined experimentally.

Chromatographic Methods for Purity and Molecular Weight Distribution Analysis (e.g., Size Exclusion Chromatography - SEC)

Chromatographic techniques are vital for separating components of a mixture and for determining the purity and molecular weight distribution of a substance.

Size Exclusion Chromatography (SEC): SEC, also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. libretexts.org This technique is particularly useful for analyzing polymers or for separating a target molecule from higher molecular weight impurities or aggregates. chromatographyonline.com For this compound, SEC can be used to assess its purity by detecting any oligomeric species or byproducts from its synthesis. Furthermore, if this diketone is used as a monomer in a polymerization reaction, SEC is the standard method for determining the molecular weight distribution (including the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) of the resulting polymer. psu.edu A calibration curve is typically generated using standards of known molecular weight to correlate retention time with molecular weight. bitesizebio.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties of Derived Materials

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of chromophores, such as the carbonyl groups in this compound.

For simple aliphatic ketones, two characteristic electronic transitions can be observed: a weak n→π* transition at a longer wavelength (typically around 270-300 nm) and a strong π→π* transition at a shorter wavelength (often below 200 nm). masterorganicchemistry.comlibretexts.org The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.com This transition is typically weak (low molar absorptivity, ε). libretexts.org The π→π* transition, which involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital, is much more intense. libretexts.org

For this compound, the presence of two adjacent carbonyl groups may influence the position and intensity of these absorptions. If this compound is used to synthesize conjugated systems, such as polymers with extended π-systems, UV-Vis spectroscopy becomes a critical tool. Increased conjugation leads to a bathochromic (red) shift in the absorption maximum, moving it to longer wavelengths, potentially into the visible region of the spectrum. libretexts.org

Below is a representative UV-Vis absorption data table for a simple aliphatic ketone.

| Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| n→π | 270 - 300 | 10 - 30 |

| π→π | < 200 | > 1,000 |

This table provides general values for aliphatic ketones.

Theoretical and Computational Investigations of 5,10 Diethyltetradecane 7,8 Dione

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

No peer-reviewed articles or database entries containing quantum chemical studies on the molecular geometry and electronic structure of 5,10-diethyltetradecane-7,8-dione have been identified. Such studies would typically involve the use of computational methods to predict and analyze the three-dimensional arrangement of atoms, bond lengths, bond angles, and the distribution of electrons within the molecule. This information is fundamental to understanding the compound's physical properties and reactivity.

Density Functional Theory (DFT) Calculations for Understanding Reactivity and Properties

There is no publicly available research detailing the use of Density Functional Theory (DFT) calculations to investigate the reactivity and properties of this compound. DFT is a powerful computational tool used to predict a wide range of molecular properties, including but not limited to:

Reactivity indices: such as electrophilicity and nucleophilicity, which would indicate how the molecule might interact with other chemical species.

Spectroscopic properties: like infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are crucial for experimental identification.

Thermodynamic properties: such as enthalpy of formation and Gibbs free energy, which are important for understanding its stability and potential for chemical reactions.

Without such studies, a theoretical understanding of the chemical behavior of this compound remains speculative.

Computational Modeling of Synthetic Pathways and Reaction Intermediates

A search for computational models of synthetic pathways and reaction intermediates for this compound also yielded no results. Computational modeling in this context would involve simulating potential chemical reactions to identify the most efficient and viable routes for its synthesis. This can include:

Mapping reaction coordinates: to understand the energy landscape of a reaction.

Identifying transition states: which are high-energy structures that molecules pass through during a chemical transformation.

Predicting reaction yields and kinetics: to guide experimental synthesis efforts.

The absence of this information suggests that the synthesis of this compound has not been a subject of theoretical investigation in the public domain.

Emerging Research Directions and Future Outlook for 5,10 Diethyltetradecane 7,8 Dione Chemistry

Innovations in Sustainable and Green Synthesis Methodologies for 5,10-Diethyltetradecane-7,8-dione

The development of environmentally benign and efficient synthetic routes to this compound is a critical first step towards unlocking its potential. Traditional methods for the synthesis of α-diketones often rely on stoichiometric and sometimes hazardous oxidizing agents. Modern synthetic chemistry, however, offers a toolkit of greener alternatives that could be readily adapted for the synthesis of this specific long-chain diketone.

Future research in this area should focus on catalytic and environmentally friendly oxidation reactions. For instance, the oxidation of the corresponding diol, 5,10-Diethyltetradecane-7,8-diol, using catalysts based on abundant and non-toxic metals, or even metal-free systems, is a promising avenue. Biocatalysis, employing enzymes such as alcohol dehydrogenases, offers another highly selective and sustainable approach to this transformation. rsc.org The use of green oxidants like molecular oxygen or hydrogen peroxide, combined with efficient catalytic systems, would significantly improve the environmental footprint of the synthesis. innoget.com

Another promising strategy involves the direct oxidation of the corresponding alkyne, 5,10-diethyltetradec-7-yne. Recent advances in catalysis have enabled the efficient oxidation of alkynes to α-diketones under mild conditions. Furthermore, the oxidative cleavage of the corresponding alkene, 5,10-diethyltetradec-7-ene, using polyoxometalate (POM) catalysts in the presence of a green oxidant, presents a viable and atom-economical route. innoget.com

A comparative overview of potential sustainable synthesis methodologies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes to this compound

| Precursor | Synthetic Strategy | Potential Advantages | Key Research Focus |

| 5,10-Diethyltetradecane-7,8-diol | Catalytic Oxidation | High selectivity, mild reaction conditions, use of green oxidants. | Development of robust and recyclable catalysts (e.g., supported metal nanoparticles, organocatalysts). |

| 5,10-Diethyltetradecane-7,8-diol | Biocatalytic Oxidation | High enantioselectivity (if applicable), biodegradable catalysts, aqueous reaction media. | Enzyme screening and engineering for optimal activity with long-chain substrates. |

| 5,10-Diethyltetradec-7-yne | Catalytic Alkyne Oxidation | Direct conversion, good functional group tolerance. | Design of efficient catalysts for the oxidation of internal, non-aromatic alkynes. |

| 5,10-Diethyltetradec-7-ene | Oxidative Cleavage | Atom-economical, use of renewable feedstocks. | Optimization of polyoxometalate catalysts for selective cleavage of long-chain alkenes. |

| Fatty Acid Derivatives | Decarboxylative Coupling | Utilization of renewable resources. nih.gov | Development of efficient catalytic systems for the coupling of long-chain carboxylates. |

Expansion of Derivatization Pathways and Exploration of Novel Application Fields

The true potential of this compound lies in its versatility as a chemical scaffold. The adjacent ketone functionalities are reactive handles that can be selectively modified to introduce a wide array of new functional groups, thereby tuning the molecule's properties for specific applications.

One of the most promising derivatization pathways is the condensation reaction with primary amines. The reaction with monofunctional amines can yield novel ketoimines, while reaction with bifunctional amines, such as diamines, can lead to the formation of heterocyclic structures like pyrazines. These derivatives could exhibit interesting photophysical or biological properties.

Furthermore, the diketone moiety can be used as a building block for the synthesis of more complex molecular architectures. For example, multicomponent reactions involving the diketone, an aldehyde, and an amine or other nucleophile could rapidly generate a library of diverse compounds with potential applications in medicinal chemistry or as functional dyes. The synthesis of quinoxaline (B1680401) derivatives from α-diketones and o-phenylenediamines is a well-established reaction that could be applied to this compound to create novel, lipophilic quinoxalines.

The long alkyl chains of the molecule also offer opportunities for derivatization. For instance, terminal functionalization of the alkyl chains could lead to the creation of bolaamphiphiles or other self-assembling structures. The combination of a reactive core (the diketone) and long, flexible chains makes this molecule a unique starting material for the design of new surfactants, liquid crystals, or phase transfer catalysts.

Table 2: Potential Derivatization Reactions of this compound and Their Applications

| Reaction Type | Reagents | Derivative Class | Potential Application Fields |

| Condensation | Primary Amines | Ketoimines | Ligands for metal complexes, bioactive compounds. |

| Condensation | Diamines | Pyrazines, Diazepines | Fluorescent materials, organic electronics. |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | Functionalized Alkenes | Polymerizable monomers, crosslinking agents. |

| Multicomponent Reaction | Aldehydes, Amines/Nucleophiles | Diverse Heterocycles | Medicinal chemistry, functional dyes. mdpi.com |

| Metal Complexation | Metal Salts | Metal-Diketone Complexes | Catalysis, magnetic materials. icm.edu.pl |

| Reduction | Reducing Agents | Diols, Hydroxyketones | Chiral building blocks, polymer precursors. |

Multidisciplinary Approaches to Advanced Materials Design Utilizing this compound Scaffolds

The unique combination of a reactive functional core and long, non-polar side chains makes this compound an excellent candidate for the design of advanced materials through multidisciplinary approaches. The integration of expertise from polymer chemistry, materials science, and engineering will be crucial to fully exploit the potential of this scaffold.

In polymer science, this compound can be utilized as a monomer or a crosslinking agent. Co-polymerization with other monomers could lead to the development of novel polyesters or polyamides with tailored thermal and mechanical properties. The long alkyl chains would act as internal plasticizers, potentially leading to polymers with increased flexibility and processability. The incorporation of the diketone unit into a polymer backbone could also be used to create materials with tunable properties, for example, by post-polymerization modification of the ketone groups.

The diketone scaffold can also be a key component in the design of functional organic materials. For instance, the synthesis of conjugated polymers incorporating the this compound unit could lead to materials with interesting electronic or sensory properties. The long alkyl chains would enhance solubility and processability, which are often major challenges in the field of conjugated polymers. Recent research has shown that β-diketone-containing conjugated polymers can be used for high-performance gas sensing. rsc.org

Furthermore, the self-assembly properties of derivatives of this compound could be harnessed to create structured materials on the nanoscale. The interplay between the polar diketone core and the non-polar alkyl chains could lead to the formation of micelles, vesicles, or liquid crystalline phases. These self-assembled structures could find applications in drug delivery, templating for the synthesis of nanomaterials, or as responsive materials.

The development of such advanced materials will require a collaborative effort between chemists, who will design and synthesize the molecular building blocks, and materials scientists and engineers, who will characterize the materials and explore their applications.

Table 3: Multidisciplinary Research Opportunities with this compound

| Research Area | Key Objectives | Required Expertise | Potential Impact |

| Polymer Chemistry | Synthesis of novel polyesters and polyamides. | Organic Synthesis, Polymer Chemistry | Biodegradable plastics, elastomers with tailored properties. |

| Functional Organic Materials | Development of diketone-based conjugated polymers. | Organic Synthesis, Materials Science, Physics | Organic electronics, sensors, photovoltaics. rsc.org |

| Supramolecular Chemistry | Investigation of self-assembly behavior of derivatives. | Organic Synthesis, Physical Chemistry | Drug delivery systems, nanotechnology, responsive materials. |

| Biomaterials | Creation of biocompatible and biodegradable materials. | Polymer Chemistry, Biology, Bioengineering | Tissue engineering scaffolds, medical implants. nih.gov |

Q & A

Q. How can factorial design be applied to optimize the synthesis of 5,10-Diethyltetradecane-7,8-dione?

Factorial design allows systematic variation of synthesis parameters (e.g., temperature, catalyst concentration, reaction time) to identify optimal conditions. For example, a 2³ factorial design can test interactions between variables, reducing the number of experiments while maximizing data output. Orthogonal arrays (e.g., Taguchi methods) further enhance efficiency by isolating key factors affecting yield and purity . Post-synthesis, techniques like TLC (as in ) validate reaction completion, while aqueous work-ups remove byproducts like diethylammonium chloride .

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural elucidation, with quantum chemical computations (e.g., DFT) providing theoretical validation of stereoelectronic properties. High-quality computational models, as in , predict bond angles, vibrational modes, and electron density maps, aiding in distinguishing between structural isomers . Detailed reporting of instrument parameters (e.g., solvent, field strength) ensures reproducibility, aligning with ICMJE standards for chemical documentation .

Q. How should researchers assess the chemical stability of this compound under varying storage conditions?

Accelerated stability studies under controlled humidity, temperature, and light exposure can predict degradation pathways. Compatibility testing with common lab materials (e.g., glass, polymers) and analysis of decomposition products via GC-MS are essential. and emphasize avoiding strong acids/oxidizers and monitoring toxic fume emission during thermal stress . Surface adsorption studies, as in , further evaluate interactions with container materials to prevent catalytic degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in non-polar solvent systems?

Molecular dynamics (MD) simulations and COMSOL Multiphysics integrate AI to model solvent-solute interactions, predicting solubility and reaction kinetics. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods, as highlighted in , enable precise energy barrier calculations for ketone group reactivity, aiding in solvent selection for catalytic applications . Pairing these with experimental validation (e.g., UV-Vis kinetics) ensures robustness .

Q. What methodologies resolve contradictions in thermal degradation data for this compound?

Contradictory data often arise from uncontrolled variables (e.g., trace impurities, heating rates). A multi-method approach combining thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and in-situ FT-IR can isolate degradation mechanisms. stresses aligning experimental design with ontological assumptions (e.g., whether degradation is thermodynamically or kinetically driven) to reconcile discrepancies . Statistical tools like ANOVA further quantify data variability .

Q. How to design a scalable reactor system for this compound synthesis adhering to green chemistry principles?

Membrane reactors (, RDF2050104) enhance separation efficiency, minimizing solvent waste. Process simulation tools (e.g., Aspen Plus) optimize mass/heat transfer, while life-cycle assessment (LCA) evaluates environmental impact. highlights AI-driven "smart laboratories" for real-time parameter adjustment, reducing energy consumption . Catalytic recycling protocols, informed by powder technology advancements (, RDF2050107), further align with sustainability goals .

Methodological Considerations

- Data Analysis : Use regression models () to correlate synthesis variables with yield, and apply inferential statistics (e.g., t-tests) for hypothesis validation .

- Theoretical Frameworks : Align experimental goals with epistemological objectives (e.g., mechanistic vs. empirical modeling) to ensure methodological coherence .

- Safety Protocols : Adhere to EN 374 standards for glove selection and respiratory protection, as per , when handling hazardous intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.